molecular formula C8H11NO B13732482 2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazole CAS No. 33793-98-5

2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazole

Cat. No.: B13732482
CAS No.: 33793-98-5
M. Wt: 137.18 g/mol
InChI Key: CSHSCGOIIWOJLI-UHFFFAOYSA-N
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Description

2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazole: is a heterocyclic organic compound with the molecular formula C8H11NO It is a derivative of benzoxazole, characterized by a bicyclic structure consisting of a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with aldehydes or ketones in the presence of catalysts. For instance, using a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions can yield the desired product with high efficiency .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and reduce production costs. Catalysts such as metal catalysts and ionic liquid catalysts are often employed to improve reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazole has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been studied for its potential to inhibit certain enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydro structure provides additional flexibility and reactivity compared to non-hydrogenated benzoxazoles .

Properties

CAS No.

33793-98-5

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

2-methyl-4,5,6,7-tetrahydro-1,3-benzoxazole

InChI

InChI=1S/C8H11NO/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H2,1H3

InChI Key

CSHSCGOIIWOJLI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)CCCC2

Origin of Product

United States

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